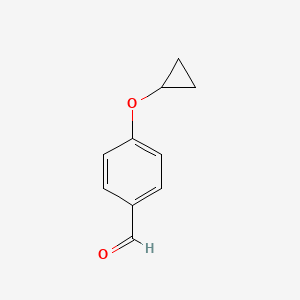

4-Cyclopropoxybenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclopropyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJGBZSDKXLBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40842007 | |

| Record name | 4-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40842007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915016-52-3 | |

| Record name | 4-(Cyclopropyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40842007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropoxybenzaldehyde and Its Structural Analogs

Established Synthetic Pathways for 4-Cyclopropoxybenzaldehyde

The primary and most well-documented method for synthesizing 4-Cyclopropoxybenzaldehyde involves the O-alkylation of 4-hydroxybenzaldehyde (B117250). This approach is a variation of the classic Williamson ether synthesis. jk-sci.commasterorganicchemistry.com

O-Alkylation Reactions of 4-Hydroxybenzaldehyde

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of 4-Cyclopropoxybenzaldehyde, this involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic cyclopropyl-containing reagent. jk-sci.commasterorganicchemistry.com

Commonly, 4-hydroxybenzaldehyde is reacted with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, in the presence of a base. nih.gov The choice of base and solvent is critical to the success of the reaction, with potassium carbonate and cesium carbonate being frequently employed. nih.gov Solvents like dimethylformamide (DMF) are often used to facilitate the reaction. nih.gov The reaction can also be performed under phase-transfer catalysis (PTC) conditions, which can enhance reaction rates and yields by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkylating agent resides. nih.govwikipedia.orgacenet.edu

Table 1: O-Alkylation Reaction Conditions for the Synthesis of 4-Cyclopropoxybenzaldehyde

| Starting Material | Reagent | Base | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Cyclopropyl Bromide | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Microwave irradiation, 200 °C, 1 hour | nih.gov |

| 4-Hydroxybenzaldehyde | Cyclopropyl Halide | Potassium Carbonate (K₂CO₃) | - | - | |

| 4-Hydroxybenzaldehyde | Alkyl Halide | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃) | Dipolar aprotic solvents (e.g., DMSO, DMF) | - | jk-sci.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of 4-Cyclopropoxybenzaldehyde.

In one documented procedure, the reaction of 4-hydroxybenzaldehyde with bromocyclopropane (B120050) and cesium carbonate in DMF was carried out under microwave irradiation at 200 °C for one hour. nih.gov This method provides a rapid and efficient route to the desired product. The use of microwave heating can overcome the kinetic barriers of the reaction, allowing for the use of the sterically hindered and less reactive cyclopropyl bromide. nih.govresearchgate.net

Exploration of Alternative and Advanced Synthetic Strategies

Beyond the well-established Williamson ether synthesis, researchers are exploring more advanced and alternative methods for the synthesis of 4-Cyclopropoxybenzaldehyde and related aryl cyclopropyl ethers. These strategies aim to improve efficiency, selectivity, and process sustainability.

Chemo- and Regioselective Functionalization Approaches

The synthesis of substituted aromatic compounds often requires precise control over the position of functional groups, a concept known as regioselectivity. In the context of 4-Cyclopropoxybenzaldehyde analogs, chemo- and regioselective functionalization would involve selectively introducing or modifying functional groups on a pre-existing cyclopropoxybenzene core or, conversely, introducing the cyclopropoxy group at a specific position on a functionalized benzene (B151609) ring.

For instance, the synthesis of 2-bromo-4-cyclopropoxybenzaldehyde (B14803165) is achieved through the selective bromination of 4-cyclopropoxybenzaldehyde. This reaction highlights a regioselective functionalization where the bromine atom is specifically directed to the ortho position relative to the aldehyde group. Such selective transformations are crucial for building molecular complexity.

Transition Metal-Catalyzed Coupling Reactions Relevant to Cyclopropyl Ethers

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the carbon-oxygen bonds found in ethers. While the direct application to 4-Cyclopropoxybenzaldehyde synthesis is not extensively documented in the provided results, analogous reactions provide a strong basis for their potential use.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often use soluble copper catalysts and can proceed under milder conditions than the traditional high-temperature requirements. nih.gov This reaction could potentially be adapted to couple 4-halobenzaldehydes with cyclopropanol (B106826) or a cyclopropoxide salt.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has also been extended to the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This powerful methodology allows for the coupling of aryl halides or triflates with alcohols. The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.org It is conceivable that a Buchwald-Hartwig type C-O coupling could be employed to synthesize 4-Cyclopropoxybenzaldehyde.

Furthermore, recent advancements in copper-catalyzed reactions have shown the ability to perform cross-coupling of racemic cyclopropyl halides with other molecules, which could open new avenues for creating chiral cyclopropane-containing compounds. dicp.ac.cn

Continuous-Flow Synthesis Applications for Process Optimization

Continuous-flow chemistry is a modern manufacturing technique where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. beilstein-journals.orgsemanticscholar.org This approach offers numerous advantages, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for seamless integration of reaction, work-up, and purification steps. beilstein-journals.org

While a specific continuous-flow synthesis for 4-Cyclopropoxybenzaldehyde is not detailed in the search results, the industrial production of related compounds often involves automated systems and may utilize continuous-flow reactors to enhance efficiency and safety. For example, the synthesis of various active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous-flow technology, highlighting its broad applicability. beilstein-journals.orgmandela.ac.za Given the industrial importance of aldehydes and ethers, the adaptation of the synthesis of 4-Cyclopropoxybenzaldehyde to a continuous-flow process is a logical step for process optimization and large-scale production.

Photochemical Methods in Related Cyclopropoxy-Substituted Systems

Photochemical methods, which utilize light to initiate chemical reactions, offer unique pathways for the synthesis and modification of complex molecules, including cyclopropoxy-substituted systems. symeres.comwikipedia.org These methods can provide high selectivity and access to reactive intermediates under mild conditions, often circumventing the need for harsh reagents or high temperatures. symeres.comwiley-vch.de The application of light, from UV to the visible spectrum, can induce specific electronic transitions in molecules, leading to distinct chemical transformations not accessible through thermal means. wikipedia.orgtue.nl In the context of cyclopropoxy-substituted compounds and their analogs, photochemical strategies are primarily employed in reactions involving the cyclopropyl group itself or in the formation of related strained ring systems.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool in organic synthesis. tue.nl This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating radical intermediates that drive a wide range of chemical transformations. nih.gov These techniques have been applied to cycloaddition reactions, rearrangements, and the formation of carbon-carbon and carbon-heteroatom bonds. symeres.comsnnu.edu.cn

One significant application of photochemistry in systems related to cyclopropoxy structures is the [3+2] cycloaddition. For instance, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes has been developed to produce aminocyclopentane derivatives. nih.govchemrxiv.org In this method, the cyclopropylimine is excited by visible light (e.g., 390 nm), leading to the formation of a masked N-centered radical. nih.gov This intermediate initiates a strain-driven fragmentation of the cyclopropane (B1198618) ring, followed by cyclization to yield the aminocyclopentane product. chemrxiv.org This process can be conducted in a one-pot, three-step sequence involving the cycloaddition, N-acylation, and solvolysis, and has been demonstrated to be scalable using continuous-flow reactors. nih.govchemrxiv.org

Another approach involves the photochemical generation of transient cyclopropenyl α,β-unsaturated esters from vinyl diazo esters under blue LED irradiation. researchgate.net These intermediates can then undergo nucleophilic addition with various N-heterocycles to form densely functionalized cyclopropanes in a diastereoselective manner. researchgate.net

| Reaction Type | Starting Materials | Light Source | Key Features | Product | Ref. |

| Formal [3+2] Cycloaddition | Cyclopropylimines, Substituted Alkenes | 390 nm LEDs | Masked N-centered radical approach; Strain-driven fragmentation | Aminocyclopentane derivatives | nih.gov, chemrxiv.org |

| Michael Addition | Vinyl Diazo Esters, N-Heterocycles | Blue LEDs | Generation of transient cyclopropenyl esters | β-N-heterocyclic cyclopropanoic esters | researchgate.net |

Cyclopropenones, which are related three-membered ring structures, undergo highly efficient photochemical decarbonylation upon UV irradiation. This reaction results in the loss of carbon monoxide and the quantitative formation of corresponding alkynes. nih.gov The quantum yield for this process is notably high, particularly for aryl-substituted cyclopropenones. nih.gov DFT calculations suggest the reaction proceeds through a zwitterionic intermediate formed by the cleavage of a carbon-carbon bond in the cyclopropenone ring, which then rapidly loses carbon monoxide. nih.gov

In a different context, the photochemistry of cyclopropenium salts has been investigated. The irradiation of triphenylcyclopropenium and related salts in the presence of water leads to the formation of a cyclopropenyl radical via an electron-transfer process. acs.org This radical intermediate subsequently dimerizes to yield various benzene derivatives. acs.org

The generation of radicals through photochemical means is a cornerstone of modern synthetic chemistry. nih.gov In systems related to cyclopropanes, visible-light-induced strategies have been used to facilitate radical-mediated intramolecular migrations. For example, a redox-neutral sulfonylarylation of unactivated alkynes is achieved through a radical-mediated intramolecular 1,4-aryl migration, allowing for the synthesis of multisubstituted vinyl sulfones with high regio- and stereoselectivity. researchgate.net The selectivity of such reactions can sometimes be controlled by the wavelength of the visible light used. researchgate.net

Furthermore, photochemical methods have been developed for the synthesis of alkenes and their key intermediates from various starting materials, including carboxylic acids and alcohols, inspired by the Norrish Type II reaction. nus.edu.sg This approach simplifies multi-step synthetic routes and reduces waste by using light to convert carbonyl compounds into alkenes in a one-pot process. nus.edu.sg

| Compound Class | Reaction | Light Source | Mechanism | Product | Ref. |

| Cyclopropenones | Decarbonylation | UV light | C-C bond cleavage, loss of CO | Alkynes | nih.gov |

| Cyclopropenium Salts | Dimerization | Not Specified | Electron-transfer, radical formation | Substituted Benzenes | acs.org |

| Alkynes | Sulfonylarylation | Visible Light | Radical-mediated 1,4-aryl migration | Vinyl Sulfones | researchgate.net |

Chemical Transformations and Derivatization Strategies of 4 Cyclopropoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The carbonyl carbon of the aldehyde group in 4-Cyclopropoxybenzaldehyde is electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for numerous addition and condensation reactions. ncert.nic.infiveable.me

Nucleophilic Addition Reactions (e.g., formation of imines, hydrazones, acetals)

Nucleophilic addition is a fundamental reaction of aldehydes. pressbooks.pub The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final product. fiveable.me

Imine Formation: In the presence of an acid catalyst, 4-Cyclopropoxybenzaldehyde reacts with primary amines (R-NH₂) to form imines, also known as Schiff bases. The reaction proceeds through the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. organic-chemistry.orgyoutube.comyoutube.com

Hydrazone Formation: The reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazone. This condensation reaction is a reliable method for the characterization and derivatization of aldehydes. wikipedia.orgnih.govbyjus.com

Acetal Formation: When treated with an excess of an alcohol in the presence of an anhydrous acid catalyst, 4-Cyclopropoxybenzaldehyde is converted into an acetal. This reaction is reversible and is often used to protect the aldehyde group during other synthetic transformations, as acetals are stable under neutral or basic conditions. ksu.edu.sa

| Reaction Type | Nucleophile | Product Class |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Hydrazone |

| Acetal Formation | Alcohol (R-OH) | Acetal |

Condensation Reactions with Active Methylene (B1212753) Compounds

4-Cyclopropoxybenzaldehyde readily undergoes condensation reactions with compounds that possess an "active" methylene group—a CH₂ group flanked by two electron-withdrawing groups. The Knoevenagel condensation is a classic example of this transformation. sigmaaldrich.comwikipedia.org

In this reaction, a weak base, such as piperidine (B6355638) or pyridine (B92270), is used to deprotonate the active methylene compound, generating a nucleophilic carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of 4-Cyclopropoxybenzaldehyde. The initial addition product typically undergoes spontaneous dehydration (elimination of water) to yield a stable α,β-unsaturated product. sigmaaldrich.com

Commonly used active methylene compounds include:

Malonic acid

Diethyl malonate

Ethyl acetoacetate (B1235776)

Cyanoacetic acid

A notable variant is the Doebner modification, which employs pyridine as the catalyst and solvent when malonic acid is used as the active methylene component. This procedure often results in a subsequent decarboxylation to yield a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

| Active Methylene Compound | Catalyst/Conditions | Typical Product from 4-Cyclopropoxybenzaldehyde |

| Diethyl malonate | Piperidine | Diethyl 2-(4-cyclopropoxybenzylidene)malonate |

| Malonic acid | Pyridine (Doebner) | 4-Cyclopropoxycinnamic acid |

| Cyanoacetic acid | Piperidine | 2-Cyano-3-(4-cyclopropoxyphenyl)acrylic acid |

Selective Reduction Protocols to Alcohols and Alkanes

The aldehyde group of 4-Cyclopropoxybenzaldehyde can be selectively reduced to either a primary alcohol or completely deoxygenated to a methyl group (alkane).

Reduction to Alcohol: The conversion of the aldehyde to a primary alcohol, 4-Cyclopropoxybenzyl alcohol, is a common transformation. This can be achieved with high selectivity using hydride-based reducing agents. wikipedia.orglibretexts.org

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol. wikipedia.org

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also efficiently performs this transformation, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.orgmasterorganicchemistry.com

Reduction to Alkane: Complete deoxygenation of the aldehyde to a methyl group yields 4-cyclopropoxytoluene. This is accomplished under more rigorous conditions.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for substrates, like 4-Cyclopropoxybenzaldehyde, that are stable in strongly acidic media. byjus.comlibretexts.orgorganic-chemistry.org

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base (e.g., KOH or t-BuOK) at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgalfa-chemistry.com It is complementary to the Clemmensen reduction and is suitable for molecules that are sensitive to strong acids. organic-chemistry.orgalfa-chemistry.com

| Reduction Type | Reagents | Product |

| To Alcohol | NaBH₄ or LiAlH₄ | 4-Cyclopropoxybenzyl alcohol |

| To Alkane (Clemmensen) | Zn(Hg), conc. HCl | 4-Cyclopropoxytoluene |

| To Alkane (Wolff-Kishner) | H₂NNH₂, KOH, heat | 4-Cyclopropoxytoluene |

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids. The oxidation of 4-Cyclopropoxybenzaldehyde to 4-Cyclopropoxybenzoic acid is typically a high-yielding and straightforward process. A variety of oxidizing agents can be employed for this purpose, ranging from strong, classical reagents to milder, more modern systems. nih.govyoutube.com

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution.

Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid.

Silver oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺), the latter of which serves as a classic qualitative test for aldehydes.

Sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) is a modern, mild method that avoids the use of heavy metals. youtube.com

Aromatic Ring Functionalization of 4-Cyclopropoxybenzaldehyde

The benzene (B151609) ring of 4-Cyclopropoxybenzaldehyde can also undergo chemical modification, most commonly through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The position of substitution on the aromatic ring is dictated by the directing effects of the two existing substituents: the cyclopropoxy group and the aldehyde group. vanderbilt.edu

Cyclopropoxy Group (-O-c-C₃H₅): As an alkoxy group, it is an activating group and an ortho, para-director . It increases the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic attack, particularly at the positions ortho and para to itself. libretexts.org

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing, making it a deactivating group and a meta-director . It decreases the electron density of the ring and directs incoming electrophiles to the meta position. ncert.nic.inyoutube.com

In 4-Cyclopropoxybenzaldehyde, these two groups are para to each other. The regiochemical outcome of an electrophilic substitution reaction is determined by the interplay of their effects. The powerful activating and ortho-directing influence of the cyclopropoxy group overrides the deactivating, meta-directing effect of the aldehyde group.

Consequently, electrophilic substitution is strongly favored at the positions ortho to the activating cyclopropoxy group. These positions (C2 and C6) are also conveniently meta to the deactivating aldehyde group. Therefore, substitution is predicted to occur almost exclusively at these two equivalent positions. In some cases of nitration on similar aromatic aldehydes, partial ipso-substitution (replacement) of the aldehyde group has been observed. researchgate.net

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Cyclopropoxy-2-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-cyclopropoxybenzaldehyde (B14803165) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-cyclopropoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 4-Cyclopropoxy-2-formylbenzenesulfonic acid |

Halogenation Studies (e.g., synthesis of 3-Chloro-4-cyclopropoxybenzaldehyde)

The aromatic ring of 4-Cyclopropoxybenzaldehyde is activated towards electrophilic aromatic substitution by the electron-donating cyclopropoxy group. This substituent directs incoming electrophiles primarily to the ortho positions (C3 and C5). Halogenation, a key transformation, can be achieved using standard electrophilic halogenating agents.

For the synthesis of 3-Chloro-4-cyclopropoxybenzaldehyde , direct chlorination of the parent aldehyde can be performed. The reaction typically involves a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) in an appropriate solvent. The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. The cyclopropoxy group at the C4 position sterically and electronically directs the substitution to the C3 position. A similar strategy is employed in the synthesis of related compounds where a hydroxyl group is present, such as the chlorination of 4-hydroxybenzaldehyde (B117250) derivatives. guidechem.com

| Reagent | Catalyst/Conditions | Product | Notes |

| SO₂Cl₂ | Inert solvent (e.g., Dichloromethane) | 3-Chloro-4-cyclopropoxybenzaldehyde | A common and effective method for electrophilic chlorination of activated aromatic rings. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) or polar solvent (e.g., Acetonitrile) | 3-Chloro-4-cyclopropoxybenzaldehyde | A milder alternative to SO₂Cl₂, often used for sensitive substrates. |

| Cl₂ gas | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | 3-Chloro-4-cyclopropoxybenzaldehyde | A traditional method, though potentially less selective and requires careful handling of gaseous chlorine. |

Introduction of Nitrogen- and Sulfur-Containing Substituents

Further functionalization of 4-Cyclopropoxybenzaldehyde can be achieved by introducing nitrogen and sulfur-containing groups, either on the aromatic ring or by modifying the aldehyde functionality.

Nitrogen-Containing Substituents:

Nitration: Electrophilic nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly directing cyclopropoxy group would favor the formation of 3-nitro-4-cyclopropoxybenzaldehyde.

Aldehyde Derivatization: The aldehyde group is a versatile handle for introducing nitrogen. It readily undergoes condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to yield oximes. These transformations provide access to a diverse range of nitrogen-containing derivatives.

Sulfur-Containing Substituents:

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, likely at the C3 position.

Thioacetal Formation: The aldehyde can be protected or functionalized by reacting it with thiols (e.g., ethane-1,2-dithiol) under acidic conditions to form cyclic thioacetals.

Ring Substitution: The synthesis of compounds such as 3-Chloro-4-cyclopropylsulfanylbenzaldehyde demonstrates that a sulfur linkage can be established on the aromatic ring, often through nucleophilic aromatic substitution on a pre-functionalized ring or through metal-catalyzed cross-coupling reactions. nih.gov

| Transformation | Reagents | Functional Group Introduced | Position of Modification |

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Aromatic Ring (C3) |

| Imine Formation | R-NH₂ (Primary Amine) | Imine (-CH=N-R) | Aldehyde Carbon |

| Oxime Formation | NH₂OH·HCl | Oxime (-CH=N-OH) | Aldehyde Carbon |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | Aromatic Ring (C3) |

| Thioacetalization | HS(CH₂)₂SH / Acid catalyst | Dithiolane | Aldehyde Carbon |

Cross-Coupling Reactions for Aryl-Substituted Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, 4-Cyclopropoxybenzaldehyde must first be halogenated (as described in 3.2.2) to create an aryl halide electrophile. For instance, 3-Bromo- or 3-Chloro-4-cyclopropoxybenzaldehyde can serve as a substrate for various coupling partners.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a phenylboronic acid) to form a C-C bond, yielding biphenyl (B1667301) derivatives. This is a highly reliable and widely used method in medicinal chemistry and materials science. nrochemistry.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. It is a key method for synthesizing arylamines. nrochemistry.comorganic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-C | 3-Aryl-4-cyclopropoxybenzaldehyde |

| Stille Coupling | Organostannane (Ar-SnR₃) | C-C | 3-Aryl-4-cyclopropoxybenzaldehyde |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C | 3-Alkynyl-4-cyclopropoxybenzaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 3-(Dialkylamino)-4-cyclopropoxybenzaldehyde |

Reactivity and Stability of the Cyclopropoxy Substituent

The cyclopropyl (B3062369) group is characterized by significant ring strain (approximately 27.5 kcal/mol) and unique "bent bonds," which give it partial π-character. wikipedia.org This structure influences the stability and reactivity of the cyclopropoxy ether linkage.

Mechanistic Studies of Cyclopropane (B1198618) Ring Stability under Acidic/Basic Conditions

Under Basic and Neutral Conditions: The cyclopropoxy group is generally stable under basic and neutral conditions. The C-O and C-C bonds of the ether and cyclopropane ring, respectively, are not susceptible to cleavage by nucleophiles or bases in the absence of other activating factors.

Under Acidic Conditions: The stability of the cyclopropoxy group is significantly compromised under acidic conditions. The ether oxygen can be protonated by a strong acid, forming a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the remarkable ability of the cyclopropyl group to stabilize an adjacent positive charge. acs.orgechemi.com This leads to the formation of a highly stabilized cyclopropylcarbinyl-like cation. echemi.comstackexchange.com This stabilization arises from the interaction between the vacant p-orbital of the carbocation and the C-C bonds of the cyclopropane ring. echemi.com

Transformations Involving Cleavage or Rearrangement of the Cyclopropoxy Linkage

The formation of the cyclopropylcarbinyl cation intermediate under acidic conditions can lead to ring-opening or rearrangement reactions.

Ring-Opening: The strained cyclopropane ring in the cationic intermediate is prone to open, relieving the ring strain. This typically results in the formation of a more stable homoallylic or cyclobutyl cation, which can then be trapped by a nucleophile present in the medium (e.g., water, alcohol). stackexchange.compharmacyfreak.com For instance, acid-catalyzed hydrolysis of a cyclopropyl ether can lead to the formation of an allyl alcohol derivative.

Rearrangement: Vinylcyclopropane-type rearrangements can occur if the substrate contains adjacent unsaturation. pharmacyfreak.com While not directly applicable to 4-cyclopropoxybenzaldehyde itself, this reactivity pattern is a known transformation for other cyclopropyl-containing systems.

Transition metal-catalyzed C-C bond cleavage is another pathway for the transformation of cyclopropane rings, particularly those linked to electron-donating groups. rsc.org

Multi-Component Reactions (MCRs) Incorporating 4-Cyclopropoxybenzaldehyde

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. nih.govnih.gov The aldehyde functionality of 4-Cyclopropoxybenzaldehyde makes it an ideal component for a variety of well-known MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: In this pseudo four-component reaction, an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt condense to form a dihydropyridine ring. nih.gov Using 4-Cyclopropoxybenzaldehyde as the aldehyde component would yield a 1,4-dihydropyridine (B1200194) scaffold bearing the 4-cyclopropoxyphenyl group at the 4-position.

Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org 4-Cyclopropoxybenzaldehyde can serve as the aldehyde input, leading to complex peptide-like structures decorated with the cyclopropoxy moiety.

Passerini Three-Component Reaction: A variation of the Ugi reaction, the Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. beilstein-journals.org

| Multi-Component Reaction | Other Components | Resulting Scaffold | Role of 4-Cyclopropoxybenzaldehyde |

| Hantzsch Synthesis | β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Aldehyde component |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Aldehyde component |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Aldehyde component |

| Biginelli Reaction | β-ketoester, Urea or Thiourea | Dihydropyrimidinone | Aldehyde component |

Applications of 4 Cyclopropoxybenzaldehyde As a Versatile Synthetic Building Block

Utilization in the Construction of Diverse Organic Scaffolds and Frameworks

The aldehyde functionality of 4-cyclopropoxybenzaldehyde serves as a key reactive site for the synthesis of a variety of organic scaffolds. In principle, it can be employed in condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines to form a diverse range of heterocyclic and carbocyclic frameworks. For instance, the reaction of an aldehyde with a compound containing two nucleophilic sites can lead to the formation of a new ring system, a fundamental strategy in the construction of complex organic molecules.

While specific examples detailing the use of 4-cyclopropoxybenzaldehyde in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented in the available literature, its structural features make it a plausible candidate for such applications. In the synthesis of these porous materials, aromatic aldehydes are often used as building blocks, or "struts," that connect metal ions or organic nodes. The cyclopropoxy group in 4-cyclopropoxybenzaldehyde could potentially influence the porosity and electronic properties of the resulting framework.

Precursor in the Synthesis of Complex Compound Libraries

The reactivity of the aldehyde group makes 4-cyclopropoxybenzaldehyde an attractive starting material for the generation of compound libraries through combinatorial chemistry. In this approach, a common chemical scaffold is systematically modified with a variety of building blocks to rapidly generate a large number of structurally related molecules. These libraries are then screened for biological activity to identify lead compounds for drug discovery.

While there is no specific information available in the searched literature detailing the use of 4-cyclopropoxybenzaldehyde in the generation of Gyramide analog libraries, its potential as a building block can be inferred from the general synthetic strategies employed for this class of compounds. The synthesis of Gyramide analogs often involves the coupling of various aldehydes with other synthetic intermediates. The unique cyclopropoxy substituent of 4-cyclopropoxybenzaldehyde could introduce novel structural diversity into a Gyramide library, potentially leading to analogs with improved biological properties.

The synthesis of benzo[c] nih.govnih.govnaphthyridine derivatives often involves multi-step reaction sequences where substituted benzaldehydes can play a crucial role. For instance, a substituted benzaldehyde (B42025) can be a key starting material in the construction of one of the heterocyclic rings of the naphthyridine core. Although a direct synthetic route employing 4-cyclopropoxybenzaldehyde for this specific purpose is not explicitly described in the available literature, its chemical reactivity is consistent with its potential use in established synthetic methodologies for this class of compounds.

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents. The design and synthesis of MetRS inhibitors often involve the creation of molecules that can mimic the natural substrate of the enzyme. While the searched literature does not provide specific examples of 4-cyclopropoxybenzaldehyde being used as a precursor in the synthesis of MetRS inhibitors, substituted benzaldehydes are common starting materials in the multi-step synthesis of various heterocyclic compounds that form the core of such inhibitors. The cyclopropoxy group could offer a unique structural feature to explore new binding interactions within the active site of the enzyme.

Role in the Development of Advanced Materials

The chemical reactivity of 4-cyclopropoxybenzaldehyde also suggests its potential utility in the field of materials science, particularly in the synthesis of novel polymers.

In principle, 4-cyclopropoxybenzaldehyde can be chemically modified to generate monomers suitable for polymerization. For example, the aldehyde group could be converted into other functional groups, such as a vinyl or an acrylate (B77674) group, which can then undergo polymerization to form a polymer with the cyclopropoxybenzaldehyde moiety as a repeating unit. The presence of the cyclopropoxy group in the polymer backbone or as a side chain could impart unique thermal, optical, or mechanical properties to the resulting material. However, specific examples of the use of 4-cyclopropoxybenzaldehyde as a monomer precursor are not detailed in the currently available scientific literature.

Functionalization of Surfaces and Nanostructures

The aldehyde functional group of 4-Cyclopropoxybenzaldehyde serves as a reactive handle for the covalent attachment of this molecule to various surfaces and nanostructures. This surface modification can impart new chemical and physical properties to the underlying material, opening up possibilities for a range of applications.

One key area of application is in the functionalization of nanoparticles. The aldehyde group can readily react with primary amines on the surface of nanoparticles, such as silica (B1680970) or amino-functionalized polymers, through the formation of a stable imine bond (Schiff base). This process allows for the creation of a surface coating of 4-Cyclopropoxybenzaldehyde molecules. The exposed cyclopropoxy groups can then influence the nanoparticle's interaction with its environment, potentially enhancing its dispersibility in specific solvents or providing sites for further chemical transformations.

While direct research specifically detailing the use of 4-Cyclopropoxybenzaldehyde for surface functionalization is emerging, the principles are well-established with analogous benzaldehyde derivatives. For instance, studies have shown the successful modification of silica nanoparticles with other substituted benzaldehydes to create new nanocomposites. These functionalized nanoparticles exhibit tailored surface properties, which are crucial for applications in areas like catalysis, drug delivery, and composite materials. The cyclopropoxy group of 4-Cyclopropoxybenzaldehyde offers a unique substituent that can introduce specific steric and electronic effects to the nanoparticle surface.

The table below outlines the key components and expected outcomes of surface functionalization using 4-Cyclopropoxybenzaldehyde.

| Component | Role in Functionalization | Potential Outcome |

| 4-Cyclopropoxybenzaldehyde | Surface modifying agent | Introduction of cyclopropoxy groups onto the surface |

| Nanoparticle (e.g., silica, polymer) | Substrate for functionalization | Creation of functionalized nanomaterials |

| Amine-functionalized surface | Reactive site for covalent bonding | Stable imine linkage between the molecule and the surface |

Exploration in New Synthetic Methodologies and Catalytic Processes

In the realm of synthetic chemistry, 4-Cyclopropoxybenzaldehyde is proving to be a valuable building block for the construction of complex organic molecules. Its aldehyde functionality is a versatile reactive center that can participate in a wide array of chemical transformations, making it a key intermediate in the development of novel synthetic methodologies.

A significant area of exploration is its use in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step, offering high efficiency and atom economy. Benzaldehyde derivatives are frequently employed as the aldehyde component in various MCRs, such as the Ugi and Passerini reactions, to generate diverse heterocyclic scaffolds. These scaffolds are of particular interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The unique cyclopropoxy substituent of 4-Cyclopropoxybenzaldehyde can introduce novel structural motifs into the resulting heterocyclic compounds, potentially leading to the discovery of new therapeutic agents.

Furthermore, the aldehyde group of 4-Cyclopropoxybenzaldehyde can be a target for various catalytic processes. For example, catalytic hydrogenation of the aldehyde can yield the corresponding alcohol, 4-cyclopropoxybenzyl alcohol, a valuable intermediate in its own right. Asymmetric catalysis, in particular, offers the potential to convert 4-Cyclopropoxybenzaldehyde into chiral building blocks with high enantiomeric purity. These chiral molecules are crucial for the synthesis of stereochemically defined pharmaceuticals and other fine chemicals.

The following table summarizes the role of 4-Cyclopropoxybenzaldehyde in the exploration of new synthetic methodologies.

| Synthetic Methodology | Role of 4-Cyclopropoxybenzaldehyde | Potential Products |

| Multi-Component Reactions (e.g., Ugi, Passerini) | Aldehyde component | Diverse and complex heterocyclic compounds |

| Catalytic Hydrogenation | Substrate | 4-Cyclopropoxybenzyl alcohol and its derivatives |

| Asymmetric Catalysis | Prochiral substrate | Enantiomerically enriched chiral building blocks |

Structure Property Relationship Spr Studies of 4 Cyclopropoxybenzaldehyde Derivatives

Systematic Structural Modifications and Their Impact on Chemical Reactivity Profiles

The strategic modification of the 4-Cyclopropoxybenzaldehyde scaffold has been a key approach to understanding and tuning its chemical reactivity. By introducing various substituents at different positions on the aromatic ring, researchers can systematically alter the electron density distribution and steric environment of the molecule. These modifications have a profound impact on the reactivity of the aldehyde functional group, influencing its susceptibility to nucleophilic attack, oxidation, and participation in condensation reactions.

For instance, the introduction of electron-donating groups (EDGs) at the ortho or para positions to the aldehyde can increase the electron density on the carbonyl carbon, potentially decreasing its electrophilicity and thus slowing down reactions with nucleophiles. Conversely, electron-withdrawing groups (EWGs) are expected to have the opposite effect, enhancing the reactivity of the aldehyde.

A hypothetical study investigating the Knoevenagel condensation of various substituted 4-Cyclopropoxybenzaldehyde derivatives with malononitrile (B47326) could yield reactivity data as illustrated in the interactive table below. In such a study, the reaction rates would be measured to quantify the impact of each substituent.

Table 1: Hypothetical Reaction Rates for the Knoevenagel Condensation of Substituted 4-Cyclopropoxybenzaldehyde Derivatives

| Substituent (R) | Position | Reaction Rate (relative to R=H) |

| H | - | 1.00 |

| CH₃ | 3 | 1.25 |

| OCH₃ | 3 | 1.45 |

| Cl | 3 | 0.80 |

| NO₂ | 3 | 0.55 |

| CH₃ | 2 | 0.90 |

| NO₂ | 2 | 0.40 |

Note: This data is illustrative and intended to demonstrate the expected trends based on general chemical principles.

Investigation of Steric and Electronic Effects of Substituents on Aromatic Ring and Aldehyde Group

The reactivity of 4-Cyclopropoxybenzaldehyde is governed by a delicate balance of steric and electronic effects. The cyclopropoxy group itself plays a significant role in defining these properties.

Electronic Effects: The cyclopropoxy group is generally considered to be an electron-donating group. This is attributed to the unique bonding characteristics of the cyclopropyl (B3062369) ring, which has a degree of π-character and can donate electron density into the aromatic ring through resonance. The Hammett constant, a measure of the electronic influence of a substituent, provides a quantitative assessment of this effect. The Hammett constant (σp) for the cyclopropyl group is -0.21, indicating its electron-donating nature at the para position. This electron donation increases the electron density at the carbonyl carbon of the aldehyde, which can influence its reactivity in various reactions.

Steric Effects: The cyclopropoxy group, while not exceptionally bulky, does exert a steric influence on the molecule. This steric hindrance can become more pronounced when substituents are introduced at the ortho positions (positions 2 and 6) of the benzaldehyde (B42025) ring. Such substituents can sterically shield the aldehyde group, hindering the approach of reactants and potentially slowing down reaction rates. The extent of this steric hindrance depends on the size of the ortho-substituent.

Comparative Analysis with Positional Isomers (e.g., 2-Cyclopropoxybenzaldehyde, 3-Cyclopropoxybenzaldehyde) and Analogous Cyclopropyl Ethers

A comparative analysis of 4-Cyclopropoxybenzaldehyde with its positional isomers, 2-Cyclopropoxybenzaldehyde and 3-Cyclopropoxybenzaldehyde, reveals the significant impact of the cyclopropoxy group's position on the molecule's properties.

The electronic effect of the cyclopropoxy group is most pronounced when it is at the para-position (4-position) due to the direct resonance interaction with the aldehyde group. In the meta-position (3-position), the resonance effect is negligible, and the electronic influence is primarily inductive. In the ortho-position (2-position), both resonance and inductive effects are at play, but they are complicated by a significant steric effect due to the proximity of the cyclopropoxy group to the aldehyde.

These differences would be reflected in their spectroscopic data and chemical reactivity. For instance, the carbonyl stretching frequency in the infrared (IR) spectrum would be expected to be lowest for the 4-isomer, indicating a greater degree of electron donation and a weaker C=O bond. Similarly, the chemical shift of the aldehyde proton in the ¹H NMR spectrum would likely be influenced by the position of the cyclopropoxy group.

Table 2: Expected Trends in Spectroscopic Data for Cyclopropoxybenzaldehyde Isomers

| Compound | Expected C=O Stretch (cm⁻¹) | Expected ¹H NMR Aldehyde Shift (ppm) |

| 2-Cyclopropoxybenzaldehyde | Higher | Downfield |

| 3-Cyclopropoxybenzaldehyde | Intermediate | Intermediate |

| 4-Cyclopropoxybenzaldehyde | Lower | Upfield |

Note: These are expected trends based on electronic and steric considerations.

Comparing 4-Cyclopropoxybenzaldehyde to other analogous cyclopropyl ethers, such as 4-cyclopropylmethoxybenzaldehyde, would further elucidate the specific contribution of the direct oxygen linkage to the aromatic ring. The ether oxygen in 4-Cyclopropoxybenzaldehyde allows for direct resonance interaction, which is absent when a methylene (B1212753) spacer is present, as in 4-cyclopropylmethoxybenzaldehyde.

Development of Structure-Reactivity Correlations for Predictive Synthesis

A primary goal of structure-property relationship studies is to develop predictive models that can guide the synthesis of new molecules with desired properties. For 4-Cyclopropoxybenzaldehyde derivatives, this involves establishing quantitative structure-reactivity relationships (QSRR).

These relationships are often developed by correlating experimentally determined reaction rates or equilibrium constants with various molecular descriptors that quantify the steric and electronic properties of the substituents. Hammett plots are a classic example of such correlations, where the logarithm of the reaction rate constant is plotted against the Hammett sigma (σ) constant of the substituent. A linear relationship in a Hammett plot indicates that the reaction rate is primarily governed by the electronic effects of the substituents.

By developing robust QSRR models, chemists can predict the reactivity of novel, yet-to-be-synthesized 4-Cyclopropoxybenzaldehyde derivatives. This predictive capability is invaluable for designing more efficient synthetic routes and for the targeted synthesis of compounds with specific reactivity profiles for various applications in materials science and medicinal chemistry. The development of these predictive tools relies on the systematic collection of high-quality experimental data for a diverse set of derivatives.

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing 4-Cyclopropoxybenzaldehyde, and how do they differ in efficiency?

- Methodology :

- Palladium-catalyzed cross-coupling : React cyclopropylboronic acid with 4-bromobenzaldehyde using a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) at 80–100°C. Yields >85% are achievable with optimized ligand-to-catalyst ratios .

- Alternative routes : Include Ullmann coupling or nucleophilic aromatic substitution using cyclopropoxide derivatives. These methods may require longer reaction times or higher temperatures, reducing scalability .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using ¹H/¹³C NMR (key signals: aldehyde proton at δ 9.8–10.0 ppm, cyclopropoxy protons at δ 0.6–1.2 ppm) .

Q. What safety precautions are critical when handling 4-Cyclopropoxybenzaldehyde in laboratory settings?

- Hazard mitigation :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15+ minutes .

- Store in airtight containers under inert gas to prevent aldehyde oxidation. Monitor for peroxide formation if stored long-term .

Q. How can researchers validate the purity of 4-Cyclopropoxybenzaldehyde post-synthesis?

- Analytical techniques :

- Chromatography : Use GC-MS (DB-5 column) or HPLC with UV detection (λ = 280 nm) to detect impurities like unreacted 4-bromobenzaldehyde .

- Spectroscopy : FT-IR to confirm absence of hydroxyl groups (absence of broad ~3200 cm⁻¹ peak) and presence of aldehyde C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the palladium-catalyzed synthesis of 4-Cyclopropoxybenzaldehyde to minimize byproducts?

- Parameter optimization :

- Catalyst selection : Test Pd(OAc)₂ with bidentate ligands (e.g., dppf) to enhance coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs .

- Solvent effects : Compare DMF (high polarity, slower kinetics) vs. toluene (lower polarity, faster reactions). Additives like K₂CO₃ improve base-mediated deprotonation .

- Scale-up challenges : Maintain inert atmosphere rigorously to prevent catalyst deactivation. Use flow chemistry for consistent temperature control in large batches .

Q. How can computational modeling predict the reactivity of 4-Cyclopropoxybenzaldehyde in nucleophilic addition reactions?

- In silico approaches :

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMO). The aldehyde's LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .

- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. The cyclopropoxy group may enhance hydrophobic interactions .

Q. How should researchers address contradictions in reported biological activity data for 4-Cyclopropoxybenzaldehyde derivatives?

- Data reconciliation framework :

Assay variability : Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from solvent choice (DMSO vs. ethanol) .

Structural analogs : Evaluate substituent effects. For example, electron-withdrawing groups on the benzene ring may reduce antibacterial efficacy vs. electron-donating groups .

Meta-analysis : Use tools like RevMan to statistically aggregate results from heterogeneous datasets, adjusting for publication bias .

Q. What methodologies enable the synthesis of 4-Cyclopropoxybenzaldehyde derivatives for structure-activity relationship (SAR) studies?

- Functionalization strategies :

- Aldehyde modification : Reductive amination (e.g., with benzylamine) to form Schiff bases. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Cyclopropoxy substitution : Replace cyclopropane with larger rings (e.g., cyclohexyl) to study steric effects on bioactivity. Use Suzuki-Miyaura coupling for diverse aryl/heteroaryl groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.